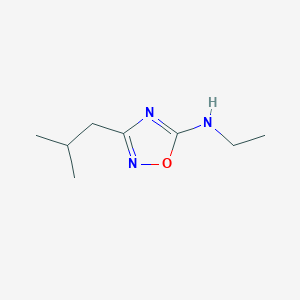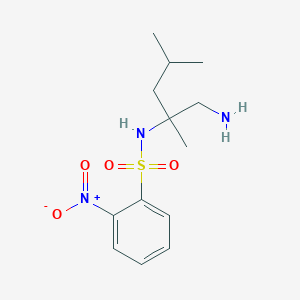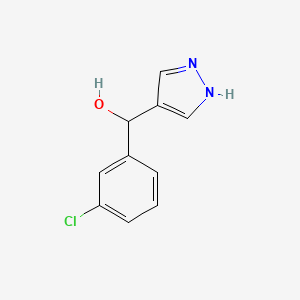![molecular formula C8H11N5 B13288471 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13288471.png)
1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a methyl group and an amine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method includes the reaction of 1-methyl-3-pyrazolecarboxaldehyde with hydrazine hydrate under reflux conditions to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis and eco-friendly catalysts, such as Amberlyst-70, can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of aminothiazoles and other bioactive compounds.
2-[4-Methylpyrazol-1-yl]phenyl)platinum(II): A platinum complex with applications in organic light-emitting diodes.
3-(1-Methyl-1H-pyrazol-3-yl)aniline: A related compound with similar structural features and applications .
Uniqueness
1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual pyrazole rings and amine functionality make it a versatile scaffold for the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-2-7(10-12)6-13-5-3-8(9)11-13/h2-5H,6H2,1H3,(H2,9,11) |
InChI Key |
VYECISHPAPEIAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13288394.png)



![2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol](/img/structure/B13288408.png)


![2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13288420.png)

![1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine](/img/structure/B13288424.png)

amine](/img/structure/B13288440.png)
![3-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13288448.png)
